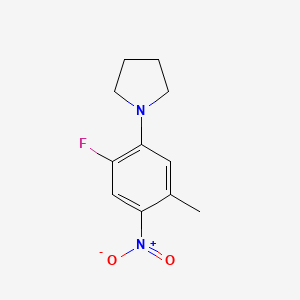
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as ALA-LA-Nt-oxide, is a synthetic compound that has gained attention in scientific research due to its potential as an antioxidant and anti-inflammatory agent.
Mecanismo De Acción
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide exerts its antioxidant and anti-inflammatory effects by activating the Nrf2 pathway, which regulates the expression of antioxidant and anti-inflammatory genes. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer. 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and protect against neurotoxicity. 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has also been shown to have anti-cancer properties, particularly in breast and prostate cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide is its high purity and yield, which makes it suitable for use in lab experiments. It also has low toxicity and is stable under various conditions. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide research. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its anti-cancer properties, particularly in breast and prostate cancer cells. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, more studies are needed to determine the optimal dosage and administration of 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide.
Métodos De Síntesis
The synthesis of 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide involves the reaction of 2-mercaptothiazoline with 3-chloro-4,5-dimethoxybenzaldehyde in the presence of allyl bromide and sodium hydride. The resulting product is then oxidized with hydrogen peroxide to yield 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide. This method has been optimized to yield a high purity product with a yield of over 80%.
Aplicaciones Científicas De Investigación
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has been studied for its potential as an antioxidant and anti-inflammatory agent. It has been shown to reduce oxidative stress and inflammation in various cell and animal models. 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, it has been shown to have anti-cancer properties, particularly in breast and prostate cancer cells.
Propiedades
IUPAC Name |
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c1-4-5-21-15-17-11(14(18)22-15)7-9-6-10(16)13(20-3)12(8-9)19-2/h4,6-8H,1,5H2,2-3H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBJOUWSUAGOQE-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)SC(=N2)SCC=C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)SC(=N2)SCC=C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5060550.png)
![N-(2,6-diethylphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5060552.png)
![4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)aniline](/img/structure/B5060560.png)

![N-(2-{[(2-methoxyphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5060586.png)

![2,2,2-trifluoro-1-{1-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5060608.png)

![4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5060625.png)

![N-(3-methylphenyl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5060642.png)
![4-{[4-(carboxymethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5060643.png)
![(5-bromo-2,4-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5060658.png)
![N,4,6-trimethyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-oxo-2H-pyran-5-carboxamide](/img/structure/B5060665.png)